Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is a structurally complex hydrazide derivative characterized by a bis(4-chlorophenyl)phosphinyl group and a 2-chloro-3-(3-nitrophenyl)-2-propenylidene substituent. The compound belongs to the class of organophosphorus hydrazides, which are notable for their diverse chemical and pharmacological properties.
Properties
CAS No. |
135689-18-8 |
|---|---|
Molecular Formula |
C23H17Cl3N3O4P |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(Z)-2-chloro-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H17Cl3N3O4P/c24-17-4-8-21(9-5-17)34(33,22-10-6-18(25)7-11-22)15-23(30)28-27-14-19(26)12-16-2-1-3-20(13-16)29(31)32/h1-14H,15H2,(H,28,30)/b19-12-,27-14+ |
InChI Key |
RCMPGLYNSBHECS-UJIBODLCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)\Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and 2-chloro-3-(3-nitrophenyl)-2-propenal. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from the combination of bis(4-chlorophenyl)phosphinyl and 2-chloro-3-(3-nitrophenyl)propenylidene groups. Below is a comparison with key analogues:
Key Observations:
Phosphinyl vs. Thio/Sulfonyl Groups: The bis(4-chlorophenyl)phosphinyl group in the target compound likely enhances electron-withdrawing effects and steric hindrance compared to thioether (e.g., triazolylthio in ) or phenoxy groups (e.g., ). This may influence reactivity, solubility, and binding interactions.
Propenylidene vs. Methylene Hydrazides: The 2-chloro-3-(3-nitrophenyl)propenylidene moiety introduces conjugation and nitro-group-mediated redox activity, differing from simpler methylene hydrazides (e.g., ). Nitro groups are known to enhance bioactivity in anticonvulsant hydrazides .
Chlorophenyl Contributions : The 4-chlorophenyl groups in the phosphinyl moiety may confer lipophilicity , aiding membrane permeability, a trait shared with anticonvulsant hydrazides bearing chlorophenyl substituents .
Pharmacological Potential
While direct pharmacological data for the target compound are absent, structurally related hydrazides exhibit anticonvulsant activity (e.g., 2,4-dichlorophenyl derivatives in ). The nitro group in the propenylidene moiety may enhance binding to biological targets, as nitro-substituted hydrazides show efficacy in maximal electroshock seizure models .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~550–600 g/mol, estimated) compared to simpler analogues (e.g., 337 g/mol for ) may reduce aqueous solubility, necessitating formulation optimization.
- Thermal Stability : Phosphinyl groups generally improve thermal stability, as seen in bis(4-chlorophenyl)phosphinyl derivatives .
Notes
Synthesis Variability: While most hydrazides are synthesized via acid-catalyzed condensation, variations in catalysts (e.g., glacial acetic acid vs. HCl ) and solvents (ethanol vs. methanol ) depend on substrate reactivity.
Bioactivity Gaps : The anticonvulsant and toxicity profiles of the target compound remain unstudied, though analogous nitro- and chlorophenyl-containing hydrazides suggest promise .
Crystallography : Tools like SHELXL and OLEX2 could resolve its crystal structure, aiding in understanding conformational preferences.
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